An In-depth Technical Guide to the Chemical Properties of 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid
An In-depth Technical Guide to the Chemical Properties of 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid, a key reagent in bioconjugation and drug development.
Core Chemical Properties
6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid, often referred to as a caproic acid NHS ester derivative, is a heterobifunctional crosslinker. Its structure features a terminal carboxylic acid and an N-hydroxysuccinimide (NHS) ester. This dual functionality allows for the sequential conjugation of different molecules.[1] The hexanoic acid spacer arm provides flexibility and minimizes steric hindrance between the conjugated molecules.
Physicochemical Data
The following table summarizes the key quantitative data for 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₄ | [2] |
| Molecular Weight | 213.23 g/mol | [2] |
| CAS Number | 4887-54-1 | [2] |
| Appearance | Solid | [2] |
| Melting Point | Not available in search results | |
| Boiling Point | Not available in search results | |
| Solubility | Poorly soluble in aqueous solutions, soluble in organic solvents like DMF and DMSO. | [3][4] |
Reactivity and Mechanism of Action
The primary utility of 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid lies in the reactivity of its N-hydroxysuccinimide (NHS) ester group. NHS esters are highly reactive towards primary aliphatic amines, such as those found on the side chains of lysine residues in proteins.[5][6] The reaction proceeds via a nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[5][7]
The reaction is highly pH-dependent. At low pH, the primary amines are protonated and thus non-nucleophilic, hindering the reaction.[3][4][8] Conversely, at high pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of the conjugation.[3][4][9][10] The optimal pH for the reaction is typically between 8.3 and 8.5.[3][4][8]
The carboxylic acid group on the other end of the hexanoic acid spacer can be activated, for example, using carbodiimide chemistry (like EDC), to react with another primary amine, enabling the crosslinking of two different molecules.
Experimental Protocols
The following section details a general protocol for the conjugation of a protein to a second molecule using 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid. This is a two-stage process involving the initial labeling of the protein followed by the activation of the carboxylic acid and reaction with the second molecule.
Stage 1: Protein Labeling with the NHS Ester
This protocol outlines the labeling of a protein with the NHS ester functionality of 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid.
Materials:
-
Protein of interest
-
6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[3][4]
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[3][4][8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[3] Ensure the buffer is free of primary amines (e.g., Tris).[3][4][8]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid in a small amount of DMF or DMSO to a stock concentration of 10 mg/mL.[11]
-
Reaction: Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring.[6]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purification: Remove the excess, unreacted linker and byproducts by gel filtration or dialysis.
Stage 2: Activation of the Carboxylic Acid and Conjugation
This part of the protocol describes the activation of the terminal carboxylic acid on the now-labeled protein and its subsequent reaction with a second amine-containing molecule.
Materials:
-
Amine-modified protein from Stage 1
-
Molecule to be conjugated (containing a primary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) (optional, to increase efficiency)
-
Activation Buffer: MES buffer, pH 6.0
-
Reaction Buffer: PBS or other amine-free buffer, pH 7.2-7.5
Procedure:
-
Buffer Exchange: Exchange the buffer of the amine-modified protein to the activation buffer.
-
Activation: Add a 10-fold molar excess of EDC (and optionally NHS) to the protein solution. Incubate for 15-30 minutes at room temperature.
-
Conjugation: Add the second amine-containing molecule to the activated protein solution. The molar ratio will depend on the desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted molecules and byproducts.
Important Considerations
-
Hydrolysis: The NHS ester is susceptible to hydrolysis, which increases with pH.[9][10] Therefore, it is crucial to prepare the NHS ester solution immediately before use and to control the pH of the reaction mixture.
-
Buffer Choice: Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[3][4][8]
-
Purity of Reagents: Use high-quality, anhydrous DMF or DMSO to dissolve the NHS ester, as impurities can interfere with the reaction.[3][4]
This guide provides a foundational understanding of the chemical properties and applications of 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid. For specific applications, optimization of the reaction conditions may be necessary to achieve the desired conjugation efficiency.
References
- 1. 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid | 4887-54-1 | Benchchem [benchchem.com]
- 2. 6-(2,5-dioxo-pyrrolidin-1-yl)-hexanoic acid AldrichCPR | 4887-54-1 [sigmaaldrich.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
